HIV-1 inhibitor-70

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

933452-76-7 |

|---|---|

Fórmula molecular |

C16H14F5NO2 |

Peso molecular |

347.28 g/mol |

Nombre IUPAC |

(3S,5S)-5-[(E)-2-cyclopropylethenyl]-6,7-difluoro-3-methyl-5-(trifluoromethyl)-1H-4,1-benzoxazepin-2-one |

InChI |

InChI=1S/C16H14F5NO2/c1-8-14(23)22-11-5-4-10(17)13(18)12(11)15(24-8,16(19,20)21)7-6-9-2-3-9/h4-9H,2-3H2,1H3,(H,22,23)/b7-6+/t8-,15-/m0/s1 |

Clave InChI |

YLCLGDNMRKSMDS-CJGUPOHFSA-N |

SMILES |

CC1C(=O)NC2=C(C(=C(C=C2)F)F)C(O1)(C=CC3CC3)C(F)(F)F |

SMILES isomérico |

C[C@H]1C(=O)NC2=C(C(=C(C=C2)F)F)[C@@](O1)(/C=C/C3CC3)C(F)(F)F |

SMILES canónico |

CC1C(=O)NC2=C(C(=C(C=C2)F)F)C(O1)(C=CC3CC3)C(F)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SW106 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HIV-1 Inhibitor-70 (HV-70)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. The continuous evolution of the virus and the emergence of drug-resistant strains necessitate the development of novel antiretroviral agents with unique mechanisms of action. This document provides a comprehensive technical overview of a novel investigational agent, HIV-1 Inhibitor-70 (HV-70), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). HV-70 exhibits a distinct mode of action by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing conformational changes that disrupt its enzymatic activity.[1][2] This guide details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

HIV-1 reverse transcriptase is a crucial enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[2] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the p66 subunit of HIV-1 RT.[3]

HV-70, as a next-generation NNRTI, shares this fundamental mechanism but with enhanced characteristics. Its interaction with the NNIBP induces significant conformational changes within the enzyme, ultimately inhibiting the catalytic activities of the RT.[1] This allosteric inhibition prevents the proper processing of the viral RNA template, effectively halting DNA synthesis.[2] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), HV-70 does not compete with the natural deoxynucleotide triphosphates (dNTPs) for binding to the active site.[3] This distinct mechanism of action contributes to its specificity for HIV-1 RT and can lead to a synergistic effect when used in combination with NRTIs.[4]

The development of next-generation NNRTIs like HV-70 is driven by the need to overcome the rapid emergence of drug-resistant mutations associated with first-generation NNRTIs.[1][3] HV-70 has been designed to have a higher genetic barrier to resistance, demonstrating efficacy against viral strains that are resistant to other NNRTIs.[1]

Quantitative Data Summary

The antiviral activity and cytotoxicity of HV-70 have been evaluated in various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Description | Value | Cell Line |

| IC50 | The concentration of HV-70 that inhibits 50% of HIV-1 RT enzymatic activity. | 15 nM | Enzyme Assay |

| EC50 | The concentration of HV-70 that inhibits 50% of viral replication in cell culture. | 30 nM | TZM-bl cells |

| CC50 | The concentration of HV-70 that causes 50% cytotoxicity in cell culture. | >100 µM | TZM-bl cells |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window. | >3333 | - |

Note: The values presented are hypothetical and representative of a potent NNRTI for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel inhibitors. The following sections describe the key experimental protocols used to characterize HV-70.

Objective: To determine the half-maximal inhibitory concentration (IC50) of HV-70 against purified HIV-1 RT.

Methodology:

-

Reagents: Recombinant HIV-1 RT, a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled dNTPs, assay buffer, and varying concentrations of HV-70.

-

Procedure:

-

The reaction mixture containing the template-primer, dNTPs, and assay buffer is prepared.

-

Varying concentrations of HV-70 (or a vehicle control) are added to the reaction mixture.

-

The reaction is initiated by the addition of purified HIV-1 RT.

-

The mixture is incubated at 37°C to allow for DNA synthesis.

-

The reaction is stopped, and the newly synthesized DNA is precipitated and collected.

-

The amount of incorporated labeled dNTPs is quantified using a scintillation counter or fluorescence reader.

-

The percentage of inhibition is calculated for each HV-70 concentration, and the IC50 value is determined by non-linear regression analysis.

-

Objective: To determine the half-maximal effective concentration (EC50) of HV-70 in a cell-based assay.

Methodology:

-

Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain a Tat-responsive luciferase reporter gene.

-

Virus: Laboratory-adapted HIV-1 strains or pseudoviruses.

-

Procedure:

-

TZM-bl cells are seeded in 96-well plates and incubated overnight.[5]

-

The cells are pre-incubated with serial dilutions of HV-70 for a short period.

-

A known amount of HIV-1 is added to the cells.

-

The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.[6]

-

The cells are lysed, and the luciferase activity is measured using a luminometer.

-

The percentage of inhibition of viral replication is calculated relative to untreated control cells, and the EC50 value is determined.

-

Objective: To determine the half-maximal cytotoxic concentration (CC50) of HV-70.

Methodology:

-

Cell Line: TZM-bl cells or other relevant cell lines.

-

Assay: A colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) is commonly used.[7]

-

Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with serial dilutions of HV-70.

-

The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).

-

The MTS reagent is added to the wells, and the plates are incubated to allow for the conversion of the tetrazolium salt into a formazan product by viable cells.

-

The absorbance is measured at 490 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.

-

Visualizations

Caption: Mechanism of HV-70 action on HIV-1 reverse transcription.

Caption: Workflow for the in vitro characterization of HV-70.

Caption: Logical flow of the inhibitory action of HV-70.

References

- 1. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling HIV-1 Inhibitor-70: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of HIV-1 Inhibitor-70, a potent indole derivative that demonstrates significant anti-HIV-1 activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and medicinal chemistry.

Introduction

The quest for novel antiretroviral agents with improved potency, favorable safety profiles, and efficacy against drug-resistant HIV-1 strains is a continuous endeavor in medicinal chemistry. A notable advancement in this area is the discovery of a chiral indole derivative, specifically the R-isomer of compound 70, which has emerged as a highly potent HIV-1 entry inhibitor. This compound targets the viral envelope glycoprotein, gp120, and effectively blocks the initial stages of viral entry into host cells. With a high selectivity index, this compound represents a promising scaffold for the development of new antiretroviral therapies.

Discovery and Mechanism of Action

This compound was identified through systematic structure-activity relationship (SAR) studies aimed at optimizing indole-based compounds as HIV-1 inhibitors. The R-isomer of compound 70 was found to be the most active candidate in its series, exhibiting potent antiviral activity against HIV-1 IIIB in TZM-bl cells.

The primary mechanism of action for this class of compounds is the inhibition of viral entry. This compound binds to the viral envelope protein gp120, preventing its interaction with the host cell's CD4 receptor. This blockade of the gp120-CD4 interaction is a critical first step in preventing the conformational changes required for subsequent binding to co-receptors (CCR5 or CXCR4) and eventual fusion of the viral and cellular membranes.

dot

Quantitative Biological Data

The biological activity of this compound was assessed through cell-based assays to determine its efficacy and cytotoxicity. The quantitative data are summarized in the table below.

| Compound | Target Virus | Cell Line | EC₅₀ (nM)[1] | CC₅₀ (µM)[1] | Selectivity Index (SI)[1] |

| This compound (R-isomer) | HIV-1 IIIB | TZM-bl | 19 | 210.697 | 11,089 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While the exact, detailed synthetic route for this specific compound is proprietary and not fully disclosed in the public domain, a generalized synthetic workflow for related indole derivatives can be conceptualized. The synthesis would likely involve the construction of the core indole scaffold followed by the introduction of various substituents and, finally, chiral resolution to isolate the potent R-isomer.

dot

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized methodologies for the key assays used in the evaluation of this compound.

Anti-HIV-1 Assay (TZM-bl Reporter Gene Assay)

-

Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR, are seeded in 96-well plates and incubated overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

-

Infection: The cell culture medium is removed from the TZM-bl cells and replaced with the medium containing the diluted compound. A standardized amount of HIV-1 IIIB virus stock is then added to each well.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the extent of viral replication, is measured using a luminometer.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

-

Cell Preparation: TZM-bl cells are seeded in 96-well plates at a similar density to the antiviral assay and incubated overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.

Conclusion

This compound, an R-isomer of a novel indole derivative, has demonstrated exceptional potency as an HIV-1 entry inhibitor. Its mechanism of action, targeting the gp120-CD4 interaction, and its high selectivity index make it a compelling lead compound for further preclinical and clinical development. The synthesis and evaluation of analogs based on this scaffold could lead to the discovery of next-generation antiretroviral drugs with improved therapeutic profiles.

References

Target Identification and Validation of HIV-1 Protease Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation process is essential for the production of infectious virions. Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[1][2][3] This guide provides an in-depth overview of the target identification and validation of HIV-1 protease inhibitors, using the well-characterized combination of lopinavir/ritonavir as a primary example.

Target Identification

The indispensable role of HIV-1 protease in viral replication makes it a prime target for therapeutic intervention. The enzyme is a dimeric aspartic protease, and its active site is the focus of inhibitor design.[2][4] Lopinavir, a peptidomimetic inhibitor, is designed to mimic the peptide linkage that the protease cleaves, but it contains a non-cleavable hydroxyethylene scaffold.[4] This competitive inhibition blocks the enzyme's function.[4][5]

Quantitative Data for Lopinavir/Ritonavir

Lopinavir is co-formulated with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes lopinavir.[4][6][7] This "boosting" significantly increases the plasma concentration and half-life of lopinavir.[4][6]

Table 1: Pharmacokinetic Parameters of Lopinavir (Co-administered with Ritonavir)

| Parameter | Value | Reference |

| Cmax | 9.8 ± 3.7 µg/mL | [4] |

| AUCτ | 92.6 ± 36.7 µg•h/mL | [4] |

| Tmax | ~4.4 hours | [4] |

| Elimination Half-life | 4-6 hours | [6] |

| Apparent Oral Clearance | 6-7 L/h | [4][6] |

| Oral Bioavailability (alone) | ~25% | [4] |

| Protein Binding | >98% | [4] |

Table 2: In Vitro Antiviral Activity of Lopinavir

| Parameter | Value | Reference |

| IC50 (Wild-type HIV-1) | >50-fold below plasma concentrations | [8] |

| EC50 (Wild-type HIV-1) | 2.2 - 14 nM | [3] |

Experimental Protocols

HIV-1 Protease Activity Assay (Fluorometric)

This assay measures the enzymatic activity of purified HIV-1 protease by detecting the cleavage of a fluorogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare HIV-1 Protease Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT).[9]

-

Reconstitute purified recombinant HIV-1 protease in an appropriate dilution buffer.[10][11]

-

Prepare a stock solution of the fluorogenic substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2) in DMSO.[9]

-

Prepare serial dilutions of the test inhibitor (e.g., lopinavir) in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test inhibitor at various concentrations.

-

Add the purified HIV-1 protease to each well.

-

Include a positive control (protease without inhibitor) and a negative control (no protease).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 450 nm for 1-3 hours at 37°C.[10][12]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize purified HIV-1 protease (the ligand) onto the activated sensor surface via amine coupling.[13]

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of the inhibitor (the analyte, e.g., lopinavir) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time, which corresponds to the binding of the analyte to the immobilized ligand.[13][14]

-

After each injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

-

-

Data Analysis:

-

Generate sensorgrams (response units vs. time) for each analyte concentration.

-

Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Western Blot Analysis of HIV-1 Gag Processing

This assay assesses the ability of an inhibitor to block the processing of the Gag polyprotein (p55) into its mature capsid protein (p24) in HIV-1 infected cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture HIV-1 infected T-lymphocytes (e.g., CEM cells).

-

Treat the infected cells with various concentrations of the protease inhibitor (e.g., lopinavir) for a specified time (e.g., 24-48 hours).

-

-

Virus Pellet and Cell Lysis:

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates on a 10% SDS-polyacrylamide gel.[15]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15][17]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Probe the membrane with a primary antibody specific for HIV-1 p24 (which will also detect the p55 precursor).[15]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imager.[15]

-

-

Data Analysis:

-

Quantify the band intensities for both the unprocessed p55 Gag and the mature p24 capsid protein.

-

Calculate the ratio of p55 to p24 to determine the extent of processing inhibition at different inhibitor concentrations.[15]

-

Visualizations

References

- 1. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lopinavir/ritonavir - Australian Prescriber [australianprescriber.tg.org.au]

- 8. Pharmacokinetic-Pharmacodynamic Analysis of Lopinavir-Ritonavir in Combination with Efavirenz and Two Nucleoside Reverse Transcriptase Inhibitors in Extensively Pretreated Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.cn [abcam.cn]

- 11. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 12. abcam.co.jp [abcam.co.jp]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. path.ox.ac.uk [path.ox.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Human Immunodeficiency Virus Type 1 Gag Polyprotein Multimerization Requires the Nucleocapsid Domain and RNA and Is Promoted by the Capsid-Dimer Interface and the Basic Region of Matrix Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to HIV-1 Inhibitor-70 (SW106): A Bifunctional Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the compound commonly identified as HIV-1 inhibitor-70, also known as SW106. This molecule belongs to a class of 4,1-benzoxazepinone analogues developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A key characteristic of this series of compounds is their potent activity against both wild-type HIV-1 and the clinically significant K103N mutant, designating them as bifunctional inhibitors. This document details the inhibitor's mechanism of action, synthesis, biological data, and the experimental protocols used for its characterization, offering a valuable resource for researchers in the field of antiretroviral drug discovery.

Chemical Structure and Physicochemical Properties

This compound (SW106) is characterized by a 4,1-benzoxazepinone core, which serves as a constrained dipeptide motif. While specific experimental data for melting point, boiling point, and solubility are not publicly available, the properties can be inferred from its chemical structure and the data available for analogous compounds.

| Property | Data |

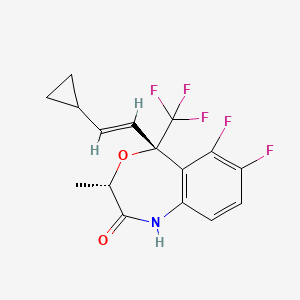

| IUPAC Name | (5S)-5-(cyclopropylethynyl)-5-(trifluoromethyl)-1,5-dihydro-4,1-benzoxazepin-2(3H)-one |

| Synonyms | This compound, SW106, Compound 20 |

| CAS Number | 933452-76-7 |

| Molecular Formula | C14H10F3NO2 |

| Molecular Weight | 347.28 g/mol |

| Chemical Structure | (Image of the chemical structure of SW106 would be placed here) |

| General Class | 4,1-Benzoxazepinone, Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) |

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket. This binding event induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase function of RT. This ultimately prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.

The "bifunctional" nature of this inhibitor refers to its ability to effectively inhibit both the wild-type RT and the K103N mutant RT. The K103N mutation is a common resistance mutation that confers high-level resistance to first-generation NNRTIs like nevirapine and efavirenz. The structural design of the 4,1-benzoxazepinone class allows for potent binding to the mutated enzyme, thus overcoming this resistance mechanism.

Mechanism of HIV-1 RT Inhibition by SW106.

Synthesis

The synthesis of 4,1-benzoxazepinone analogues, including the core structure of SW106, has been described. A key feature of the synthesis is a stereoselective cyclization process that preferentially forms the more potent cis-isomers. The general synthetic route involves the preparation of a suitable aniline precursor, followed by acylation and a subsequent intramolecular cyclization to form the characteristic benzoxazepinone ring system.

General Synthetic Workflow for 4,1-Benzoxazepinones.

Biological Activity

The 4,1-benzoxazepinone series of compounds have demonstrated potent in vitro activity against both wild-type HIV-1 and the K103N mutant strain. The data for representative compounds from this class are summarized below. It is important to note that while these compounds are potent, they have also been shown to be highly protein-bound in human plasma, which can impact their in vivo efficacy.

| Compound ID | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) |

| Analog A | Wild-Type HIV-1 RT | 10 | 20 | >100 |

| Analog A | K103N Mutant HIV-1 | 15 | 35 | >100 |

| Analog B | Wild-Type HIV-1 RT | 5 | 12 | >100 |

| Analog B | K103N Mutant HIV-1 | 8 | 25 | >100 |

IC50: 50% inhibitory concentration against the isolated enzyme. EC50: 50% effective concentration in cell-based assays. CC50: 50% cytotoxic concentration.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the anti-HIV-1 activity of the 4,1-benzoxazepinone class of inhibitors.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of purified HIV-1 RT.

-

Enzyme and Substrate Preparation: Recombinant wild-type and K103N mutant HIV-1 RT are purified. A poly(rA)/oligo(dT) template/primer is used as the substrate.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl2, DTT, and a tritiated nucleotide triphosphate (e.g., [3H]TTP).

-

Inhibition Assay:

-

Varying concentrations of the test compound (dissolved in DMSO) are pre-incubated with the RT enzyme in the reaction buffer.

-

The reaction is initiated by the addition of the poly(rA)/oligo(dT) substrate and [3H]TTP.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

The reaction is stopped by the addition of cold trichloroacetic acid (TCA).

-

-

Quantification: The TCA-precipitated, radiolabeled DNA is collected on glass fiber filters. The amount of incorporated [3H]TTP is quantified by liquid scintillation counting.

-

Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Anti-HIV-1 Assay

This assay measures the ability of the compound to inhibit HIV-1 replication in a cellular context.

-

Cell Culture: MT-4 cells (a human T-cell line) are cultured in appropriate media.

-

Infection:

-

MT-4 cells are infected with a known amount of either wild-type HIV-1 (e.g., strain IIIB) or a K103N mutant virus.

-

The infection is carried out in the presence of serial dilutions of the test compound.

-

-

Incubation: The infected cells are incubated for 4-5 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the virus control without the compound.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells.

-

Cell Culture: Uninfected MT-4 cells are seeded in a 96-well plate.

-

Compound Treatment: The cells are incubated with serial dilutions of the test compound for the same duration as the anti-HIV-1 assay.

-

Viability Assessment: Cell viability is assessed using a colorimetric method, such as the MTT or XTT assay, which measures mitochondrial activity.

-

Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Workflow for the Biological Evaluation of HIV-1 Inhibitors.

Structure-Activity Relationships (SAR)

For the 4,1-benzoxazepinone class of NNRTIs, several key structure-activity relationships have been identified:

-

Stereochemistry: The cis-3-alkylbenzoxazepinones are generally more potent than their corresponding trans-isomers.

-

Substituents on the Benzoxazepinone Core: The nature and position of substituents on the aromatic ring of the benzoxazepinone core significantly influence antiviral activity.

-

Lipophilicity and Protein Binding: While potent, many analogues in this series exhibit high lipophilicity, which contributes to their high degree of binding to human plasma proteins. This is a critical parameter to optimize for improving in vivo bioavailability and efficacy.

Conclusion

This compound (SW106) represents a class of potent, bifunctional non-nucleoside reverse transcriptase inhibitors with a novel 4,1-benzoxazepinone scaffold. These compounds demonstrate excellent in vitro activity against both wild-type and the clinically important K103N mutant of HIV-1. The detailed synthetic and biological evaluation methodologies provided in this guide offer a framework for the continued investigation and development of this and related classes of antiretroviral agents. Future work in this area would likely focus on optimizing the pharmacokinetic properties, particularly reducing plasma protein binding, to translate the high in vitro potency into in vivo efficacy.

In Vitro Antiviral Activity of HIV-1 Inhibitor-70: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

HIV-1 Inhibitor-70, also identified as compound 20, is characterized as a bifunctional inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Its inhibitory action is notable against both wild-type (WT) and the K103N mutant variants of the enzyme, a common mutation conferring resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs). This document provides a technical guide to the in vitro evaluation of this compound, detailing the requisite experimental protocols and data presentation frameworks essential for its preclinical assessment. While specific quantitative data for this compound is not publicly available, this guide serves as a comprehensive blueprint for conducting and interpreting the necessary antiviral assays.

Introduction

The HIV-1 reverse transcriptase is a cornerstone target for antiretroviral therapy. The emergence of drug-resistant viral strains necessitates the development of novel inhibitors with broad efficacy. This compound has been identified as a promising bifunctional agent, suggesting a mechanism that may overcome common resistance pathways. This guide outlines the standard methodologies for characterizing the in vitro antiviral activity, cytotoxicity, and mechanism of action of such inhibitors.

Quantitative Antiviral Activity

A comprehensive in vitro evaluation of an antiviral compound requires the determination of its potency against the target virus and its toxicity towards host cells. These parameters are typically expressed as the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

While specific experimental values for this compound are not available in the public domain, Table 1 provides a template for the presentation of such quantitative data.

Table 1: Template for In Vitro Antiviral Activity of this compound

| Assay Type | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Antiviral Activity | HIV-1 (Wild-Type) | MT-4 | Data not available | Data not available | Data not available |

| Antiviral Activity | HIV-1 (K103N Mutant) | MT-4 | Data not available | Data not available | Data not available |

| Cytotoxicity | - | MT-4 | - | Data not available | - |

| RT Inhibition | HIV-1 RT (Wild-Type) | - | IC50 (µM) | - | - |

| Data not available | |||||

| RT Inhibition | HIV-1 RT (K103N Mutant) | - | IC50 (µM) | - | - |

| Data not available |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the antiviral and cytotoxic properties of HIV-1 inhibitors.

Cell-Based Antiviral Activity Assay

The antiviral activity of an inhibitor is typically assessed in a cell-based assay using a susceptible T-cell line, such as MT-4. The assay measures the ability of the compound to inhibit virus-induced cell death (cytopathic effect).

Methodology:

-

Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a predetermined density.

-

Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared.

-

Infection: Cells are infected with a standardized amount of HIV-1 (either wild-type or a resistant strain like K103N).

-

Treatment: The diluted compound is added to the infected cells. Control wells include uninfected cells, infected untreated cells, and a reference drug.

-

Incubation: The plates are incubated for a period of 4-5 days at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability. The EC50 is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

To assess the toxicity of the compound to the host cells, a cytotoxicity assay is performed in parallel with the antiviral assay.

Methodology:

-

Cell Seeding: MT-4 cells are seeded in a 96-well plate.

-

Compound Treatment: A serial dilution of the test compound is added to the uninfected cells.

-

Incubation: The plate is incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using the MTT or XTT assay.

-

Data Analysis: The CC50 value is calculated from the dose-response curve of the compound's effect on cell viability.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and labeled nucleotides (e.g., [³H]dTTP).

-

Enzyme and Inhibitor: Purified recombinant HIV-1 RT (wild-type or mutant) is pre-incubated with various concentrations of the inhibitor.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme-inhibitor mix to the reaction mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled nucleotide.

-

Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the inhibitor concentration.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflows for the experimental protocols described above.

Preliminary Cytotoxicity Assessment of HIV-1 Inhibitor-70: A Technical Guide

Introduction

The development of novel antiretroviral agents is a cornerstone of HIV-1 treatment and eradication strategies. A critical early step in the drug discovery pipeline is the assessment of a compound's cytotoxicity. This ensures that the therapeutic agent exhibits potent antiviral activity at concentrations that are not harmful to host cells. This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of a novel compound, designated "HIV-1 Inhibitor-70." The methodologies, data interpretation, and workflows described herein are representative of standard practices in the field of antiviral drug development.[1][2][3]

The primary objective of a preliminary cytotoxicity assessment is to determine the concentration of a compound that induces cell death in 50% of a cell culture, known as the 50% cytotoxic concentration (CC50).[4] This value is then compared to the 50% effective inhibitory concentration (IC50) against HIV-1 to calculate the selectivity index (SI), a key indicator of a drug's therapeutic potential.[4][5]

Quantitative Cytotoxicity Data

The following table summarizes representative cytotoxicity and antiviral activity data for this compound. These values are typically determined concurrently to establish a therapeutic window for the compound.[4] Compounds with a selectivity index (SI) of 10 or greater are generally considered promising candidates for further development.[4]

| Parameter | Description | Value (µM) | Cell Line |

| CC50 | 50% Cytotoxic Concentration | >50 | MT-4 |

| IC50 | 50% Inhibitory Concentration | 2.0 | MT-4 |

| SI | Selectivity Index (CC50/IC50) | >25 | - |

Note: The data presented are for illustrative purposes and represent a favorable cytotoxicity profile for a novel HIV-1 inhibitor.[6]

Experimental Protocols

A variety of in vitro assays are available to assess cytotoxicity, with the MTT assay being a widely used colorimetric method.[7][8][9]

MTT Assay for Cytotoxicity (CC50) Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenases.[8][9] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

-

MT-4 (human T-cell leukemia) cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[6] Incubate overnight to allow cells to acclimate.[10]

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the appropriate wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[9]

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate may be incubated overnight to ensure complete solubilization.[9]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Visualized Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the preliminary cytotoxicity of a novel HIV-1 inhibitor.

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Apoptosis Signaling Pathway

Drug-induced cytotoxicity can often trigger apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism. The following diagram depicts a simplified representation of this pathway, which could be activated by a cytotoxic compound.

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic stress.

References

- 1. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ug.edu.gh [pure.ug.edu.gh]

- 3. A Fast Track for Testing Antiviral Treatments | by Nancy R. Gough, PhD | Medium [medium.com]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel type of small molecule inhibitor against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide to the Binding Site Analysis of the HIV-1 Protease Inhibitor Darunavir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding site of Darunavir, a potent second-generation HIV-1 protease inhibitor. Darunavir was developed to combat drug resistance by forming extensive interactions with the backbone of the HIV-1 protease, an enzyme critical for viral maturation. This document details the quantitative binding data, key molecular interactions, and the experimental methodologies used to elucidate these characteristics.

Quantitative Binding Profile of Darunavir

Darunavir exhibits high affinity for both wild-type and multidrug-resistant (MDR) strains of HIV-1 protease. Its potent inhibitory activity is characterized by low dissociation constants (Kd), inhibition constants (Ki), and effective concentrations (EC50). The following table summarizes the key quantitative data for Darunavir's interaction with HIV-1 protease.

| Parameter | Value | Protease Type | Method | Reference |

| Dissociation Constant (Kd) | 4.5 x 10⁻¹² M (4.5 pM) | Wild-Type | Isothermal Titration Calorimetry (ITC) | [1][2] |

| 6.0 x 10⁻¹¹ M (60 pM) | MDR (I84V, V82T) | Isothermal Titration Calorimetry (ITC) | [3] | |

| Inhibition Constant (Ki) | 1.6 x 10⁻¹¹ M (16 pM) | Wild-Type | Enzymatic Assay | |

| Half-maximal Inhibitory Concentration (IC50) | 1.8 - 3 nM | Wild-Type HIV-1 Strains | Cell-based Antiviral Assay | [4] |

| Half-maximal Effective Concentration (EC50) | 1 - 5 nM | Wild-Type HIV-1 and HIV-2 | Cell-based Antiviral Assay | [3] |

| < 10 nM | 19 Recombinant Clinical Isolates with multiple PI resistance | Cell-based Antiviral Assay | [3] |

Molecular Interactions at the Binding Site

X-ray crystallography studies have provided detailed insights into the binding mode of Darunavir within the active site of HIV-1 protease. The inhibitor binds as a competitive inhibitor, occupying the substrate-binding cavity and preventing the processing of viral polyproteins.

The key interactions between Darunavir and the HIV-1 protease active site residues include:

-

Hydrogen Bonds with the Catalytic Triad: The central hydroxyl group of Darunavir forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers.

-

Backbone Interactions: A defining feature of Darunavir's potency is its extensive hydrogen bonding with the main-chain atoms of the protease active site. The bis-tetrahydrofuran (bis-THF) moiety forms strong hydrogen bonds with the backbone amides of Asp29 and Asp30. The p-aminosulfonamide group also interacts with the backbone of Asp30'. These interactions with the less mutable backbone are a key strategy to overcome drug resistance.

-

Hydrophobic Interactions: The various hydrophobic groups of Darunavir, including its phenyl and isobutyl moieties, engage in van der Waals interactions with hydrophobic residues lining the S1, S1', S2, and S2' pockets of the active site. These residues include Val32, Ile47, Ile50, Ile84, and Pro81'.

The following diagram illustrates the logical flow of how Darunavir inhibits HIV-1 protease, leading to the disruption of the viral life cycle.

Impact of Resistance Mutations

While Darunavir has a high genetic barrier to resistance, certain mutations in the protease gene can reduce its efficacy. These mutations often occur in residues that are in direct contact with the inhibitor or allosterically alter the conformation of the active site.

Key Darunavir Resistance-Associated Mutations:

-

Major Mutations: I50V, I54M, L76V, I84V

-

Minor Mutations: V11I, V32I, L33F, I47V, I54L, G73S, L89V

The presence of multiple mutations can lead to a significant decrease in binding affinity. For instance, the combination of I84V and V82T mutations reduces Darunavir's binding affinity by a factor of 13.3, though it still maintains a potent 60 pM binding affinity[3].

Experimental Protocols

The characterization of Darunavir's binding to HIV-1 protease relies on a combination of biochemical, biophysical, and structural biology techniques.

Recombinant HIV-1 Protease Expression and Purification

A reliable source of pure and active HIV-1 protease is a prerequisite for in vitro binding and activity assays.

Protocol Outline:

-

Gene Cloning and Expression Vector: The gene encoding for HIV-1 protease is cloned into an E. coli expression vector, such as pET. To mitigate the protease's toxicity to the host cells, it is often expressed as an inactive fusion protein or in inclusion bodies[5][6][7].

-

Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG)[7][8].

-

Cell Lysis and Inclusion Body Isolation: The bacterial cells are harvested and lysed. If expressed in inclusion bodies, they are isolated by centrifugation and washed to remove cellular debris[7].

-

Solubilization and Refolding: The inclusion bodies are solubilized using denaturants like urea or guanidine hydrochloride. The protease is then refolded into its active dimeric form by dialysis or rapid dilution into a refolding buffer[7].

-

Purification: The refolded protease is purified using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography, to achieve high purity[5][6].

X-ray Crystallography for Structural Analysis

X-ray crystallography provides atomic-level detail of the inhibitor-protease complex, revealing the precise binding mode and interactions.

Detailed Methodology:

-

Protein-Inhibitor Complex Formation: Purified HIV-1 protease is incubated with an excess of Darunavir to ensure the formation of the complex.

-

Crystallization: The protein-inhibitor complex is crystallized using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the complex with a crystallization solution containing precipitants (e.g., salts, polymers) and allowing it to equilibrate, leading to the formation of ordered crystals[9].

-

X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector[9][10].

-

Data Processing and Structure Solution: The diffraction data is processed to determine the intensities and positions of the spots. The phase information, which is lost during the experiment, is recovered using methods like molecular replacement, where a known structure of a similar protein is used as a model[9].

-

Model Building and Refinement: An initial model of the protein-inhibitor complex is built into the calculated electron density map. This model is then refined to improve its fit to the experimental data and to ensure it conforms to known biochemical principles[10].

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

-

Sample Preparation: The purified HIV-1 protease is placed in the sample cell of the calorimeter, and a solution of Darunavir is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution[1][11].

-

Titration: A series of small, precise injections of the Darunavir solution are made into the protease solution. The heat released or absorbed upon each injection is measured by the instrument[1][11].

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Resonance Energy Transfer (FRET) Assay for Enzymatic Activity

FRET-based assays are commonly used to measure the enzymatic activity of HIV-1 protease and to screen for inhibitors.

Assay Principle:

A synthetic peptide substrate containing a specific cleavage site for HIV-1 protease is labeled with a fluorophore and a quencher molecule. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence (FRET). When the protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction buffer, a solution of the FRET substrate, a solution of purified HIV-1 protease, and solutions of Darunavir at various concentrations.

-

Inhibitor Incubation: In a microplate, incubate the HIV-1 protease with different concentrations of Darunavir (and appropriate controls, including a no-inhibitor control) for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the initial linear phase of the fluorescence increase. The IC50 value for Darunavir is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[10][12][13][14][15]

Conclusion

The comprehensive analysis of Darunavir's binding site on HIV-1 protease highlights the success of structure-based drug design in overcoming antiviral resistance. The detailed understanding of its binding thermodynamics and molecular interactions, elucidated through the experimental protocols described herein, provides a robust framework for the development of next-generation protease inhibitors with improved efficacy and resistance profiles. This guide serves as a valuable resource for researchers dedicated to the ongoing fight against HIV/AIDS.

References

- 1. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholar.vnu.edu.vn [scholar.vnu.edu.vn]

- 7. virosin.org [virosin.org]

- 8. Recombinant expression and purification of HIV-1 RT [protocols.io]

- 9. Determination of X-ray Structures of HIV-1 Protease–Inhibitor Complexes. [bio-protocol.org]

- 10. Protein XRD Protocols - Protein Structure Solution Road Map [sites.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of HIV-1 Integrase Inhibitors

As the specific molecule "HIV-1 inhibitor-70" is not identifiable as a standard nomenclature in the provided search results, this guide will focus on a well-characterized class of HIV-1 inhibitors and their derivatives to fulfill the user's request for an in-depth technical guide. We will use HIV-1 Integrase Inhibitors, with a particular focus on chicoric acid analogs, as a primary example due to the availability of extensive research on their structural analogs and derivatives.[1] This approach allows for a comprehensive overview of the principles of drug development against HIV-1, which can be applied to other inhibitor classes.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the structural analogs and derivatives of a significant class of HIV-1 inhibitors, focusing on their design, synthesis, biological evaluation, and mechanism of action.

Introduction to HIV-1 Integrase as a Therapeutic Target

HIV-1 integrase (IN) is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[2] Its lack of a human homolog makes it an attractive target for antiretroviral therapy.[2] Inhibitors targeting this enzyme can be broadly classified into integrase strand transfer inhibitors (INSTIs) and protein-protein interaction inhibitors.[2] This guide will primarily focus on INSTIs, which are designed to chelate metal ions in the enzyme's active site.[3]

Core Structure: Chicoric Acid and its Analogs

Chicoric acid, a natural product, is a potent inhibitor of HIV-1 integrase.[1] However, its therapeutic potential is limited by toxicity, instability, and poor membrane permeability.[1] These limitations have prompted the design and synthesis of numerous structural analogs to improve its pharmacological properties.[1]

The primary strategy in designing chicoric acid analogs involves modifying its core structure to enhance potency and reduce off-target effects. Key modifications include:

-

Alteration of the Caffeoyl Groups: Replacing the caffeoyl groups with other moieties like 3,4,5-trihydroxycinnamoyl or galloyl groups has been shown to increase inhibitory activity.[1]

-

Modification of the Tartaric Acid Scaffold: Simplifying the central tartaric acid core or replacing it with other linkers can impact the spatial orientation of the chelating groups and, consequently, the inhibitory potency.

-

Removal of Carboxyl Groups: Analogs lacking one of the carboxyl groups have demonstrated potent inhibition of HIV replication.[1]

Quantitative Data on Inhibitory Activity

The following tables summarize the quantitative data for selected chicoric acid analogs and other HIV-1 integrase inhibitors.

Table 1: In Vitro Inhibitory Activity of Chicoric Acid Analogs against HIV-1 Integrase [1]

| Compound | 3'-End Processing IC50 (µM) | Strand Transfer IC50 (µM) |

| Chicoric Acid | 0.08 | 0.05 |

| Analog 1 (3,4,5-trihydroxycinnamoyl) | < 0.05 | < 0.05 |

| Analog 2 (galloyl-substituted) | < 0.05 | < 0.05 |

| Analog 3 (monocarboxy caffeoyl) | > 10 | > 10 |

| Analog 4 (3,4-dihydroxybenzoyl) | Inactive | Inactive |

Table 2: Antiviral Activity and Cytotoxicity of Selected HIV-1 Integrase Inhibitors

| Compound | Antiviral EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| GS-6207[4] | 0.05 (in 23 clinical isolates) | 27 | >540,000 |

| Bictegravir[5] | 7.5 | - | - |

| Dolutegravir[5] | 7.4 | - | - |

| Elvitegravir[5] | 8.4 | - | - |

| L-870,810[2] | - | - | - |

| 5-CITEP[6] | - | - | - |

Experimental Protocols

A general synthetic scheme for chicoric acid analogs involves the esterification of a tartaric acid derivative with appropriately substituted cinnamic or benzoic acids.

-

General Procedure:

-

Protect the hydroxyl groups of the chosen tartaric acid derivative.

-

Activate the carboxylic acid groups of the desired cinnamoyl or benzoyl derivatives (e.g., using carbodiimide coupling agents).

-

React the activated acids with the protected tartaric acid derivative in the presence of a suitable catalyst and solvent.

-

Deprotect the hydroxyl groups to yield the final analog.

-

Purify the product using chromatographic techniques (e.g., HPLC).

-

This assay measures the ability of a compound to inhibit the 3'-end processing and strand transfer reactions catalyzed by recombinant HIV-1 integrase.

-

Methodology:

-

Prepare a reaction mixture containing recombinant HIV-1 integrase, a fluorescently labeled DNA substrate, and the test compound at various concentrations.

-

Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.

-

Stop the reaction and separate the DNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the fluorescently labeled DNA products using a gel imager.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.[1]

-

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based model.

-

Methodology:

-

Seed CD4+ T-cell lines (e.g., MT-2) in 96-well plates.[1]

-

Infect the cells with a known amount of HIV-1 (e.g., HIVLAI).[1]

-

Add the test compound at various concentrations to the infected cell cultures.

-

Incubate the plates for a period that allows for multiple rounds of viral replication.

-

Measure the extent of viral replication using a suitable method, such as quantifying the p24 antigen in the culture supernatant by ELISA.

-

Calculate the EC50 value, the concentration of the compound that inhibits 50% of viral replication.

-

This assay assesses the toxicity of the compound to the host cells.

-

Methodology:

-

Seed uninfected CD4+ T-cell lines in 96-well plates.

-

Add the test compound at various concentrations.

-

Incubate the plates for the same duration as the antiviral assay.

-

Measure cell viability using a colorimetric assay (e.g., MTT or XTT assay).

-

Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HIV-1 integrase inhibitors and a typical experimental workflow for their evaluation.

Caption: Mechanism of HIV-1 Integrase Inhibition by INSTIs.

References

- 1. Design, synthesis, and biological evaluation of chicoric acid analogs as inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in HIV-1 Gag Inhibitor Design and Development | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacokinetics of HIV-1 Integrase Inhibitor Dolutegravir: A Technical Guide

Disclaimer: No publicly available information could be found for a compound designated "HIV-1 inhibitor-70." This guide has been constructed using the well-characterized HIV-1 integrase inhibitor, Dolutegravir (DTG), as a representative example to fulfill the structural and content requirements of the request. All data, protocols, and pathways described herein pertain to Dolutegravir.

This technical whitepaper provides an in-depth overview of the initial pharmacokinetic profile of Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI). The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental methodologies and pathway visualizations.

Pharmacokinetic Profile

Dolutegravir exhibits a favorable pharmacokinetic profile that supports once-daily dosing without a pharmacokinetic booster.[1] It is characterized by rapid oral absorption, low apparent clearance, and a terminal half-life of approximately 13 to 15 hours.[1][2] The pharmacokinetic variability is notably low compared to other integrase inhibitors.[2]

The following tables summarize key pharmacokinetic parameters of Dolutegravir in healthy and HIV-infected adult subjects.

Table 1: Single-Dose Pharmacokinetics of [¹⁴C]Dolutegravir (20 mg, oral suspension) in Healthy Male Subjects [1]

| Parameter | Mean Value (Range or ± SD) | Units |

|---|---|---|

| Plasma Dolutegravir | ||

| Tmax | 0.5 (0.5 - 1.0) | h |

| Cmax | 1.09 (0.83 - 1.48) | μg/mL |

| AUC∞ | 23.1 (18.1 - 32.7) | μg·h/mL |

| t½ | 15.6 (12.8 - 20.3) | h |

| Plasma Total Radioactivity | ||

| Tmax | 0.5 (0.5 - 2.0) | h |

| Cmax | 1.34 (1.03 - 1.83) | μg eq/mL |

| AUC∞ | 31.0 (24.7 - 42.1) | μg eq·h/mL |

| t½ | 15.7 (13.5 - 20.4) | h |

Table 2: Population Pharmacokinetic Estimates in HIV-Infected, Treatment-Naïve Adults [3][4]

| Parameter | Population Estimate | Units |

|---|---|---|

| Apparent Clearance (CL/F) | 0.901 | L/h |

| Apparent Volume of Distribution (V/F) | 17.4 | L |

| Absorption Rate Constant (ka) | 2.24 | h⁻¹ |

| Absorption Lag Time (t_lag) | 0.263 | h |

Pharmacokinetic studies in animal models are crucial for initial characterization.

Table 3: Pharmacokinetic Parameters of Dolutegravir in Preclinical Species [5][6]

| Species | Dose & Route | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | Bioavailability (%) |

|---|---|---|---|---|---|

| Rat | IV | 0.23 | 0.1 | ~6 | N/A |

| Rat | Oral (solution) | N/A | N/A | ~6 | 75.6 |

| Monkey | IV | 2.12 | 0.28 | ~6 | N/A |

| Monkey | Oral (solution) | N/A | N/A | ~6 | 87.0 |

Absorption and Distribution

Dolutegravir is rapidly absorbed following oral administration, with a median time to maximum concentration (Tmax) of 0.5 to 2 hours.[2] Food can modestly increase absorption and decreases inter-subject variability.[2]

Distribution studies show that Dolutegravir is highly bound (>99%) to plasma proteins, primarily albumin and alpha 1-acid glycoprotein.[2][5] Following administration of radiolabeled Dolutegravir in rats, radioactivity was distributed to most tissues, though tissue-to-blood ratios were low, likely due to the high plasma protein binding.[5][6] Minimal association of Dolutegravir or its metabolites with blood cells has been observed.[1]

Metabolism

Dolutegravir is extensively metabolized, with unchanged drug being the predominant component circulating in plasma.[1] The primary metabolic pathway is glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][7] Minor contributions to its metabolism come from cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][7] More recent studies have also identified CYP1A1 and CYP1B1 as enzymes involved in producing certain metabolites, which may be induced by factors like cigarette smoking.[8][9]

Table 4: Major Metabolites and Excretion Routes of Dolutegravir in Humans [1][10]

| Metabolite/Component | Formation Pathway | % of Administered Dose | Excretion Route |

|---|---|---|---|

| Unchanged Dolutegravir | - | 51.7 (feces), <1 (urine) | Feces, Urine |

| Ether Glucuronide (M3) | UGT1A1 | 18.9 | Urine |

| Oxidative Metabolites (M1, M2) | CYP3A4 | 7.9 | Feces, Urine |

| Oxidative Defluorination/GSH | - | 1.8 | Feces |

Excretion

The primary route of elimination for Dolutegravir and its metabolites is through fecal excretion.[1] In a human mass balance study, a mean of 64.0% of the administered radioactive dose was recovered in feces, while 31.6% was recovered in urine.[1][10] The fecal portion consists of both unabsorbed drug and metabolites eliminated via biliary secretion.[1] The main component in urine is the inactive ether glucuronide metabolite.[1]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies.

-

Objective: To determine the routes of metabolism and excretion of Dolutegravir in humans.

-

Study Population: Healthy male subjects.

-

Methodology:

-

A single oral dose of 20 mg (80 μCi) of [¹⁴C]Dolutegravir was administered as a suspension.[1]

-

Serial blood, plasma, urine, and fecal samples were collected at predefined intervals (e.g., up to 216 hours post-dose).[1]

-

Total radioactivity in all matrices was measured using liquid scintillation counting.

-

Plasma samples were analyzed for concentrations of unchanged Dolutegravir using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Metabolite profiling in plasma, urine, and feces was conducted using LC-MS/MS to identify and quantify biotransformation products.[1]

-

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. The total recovery of radioactivity was calculated as the sum of radioactivity recovered in urine and feces.[1]

-

Objective: To identify the primary enzymes responsible for Dolutegravir metabolism.

-

Methodology:

-

Recombinant Human CYPs/UGTs: Dolutegravir (e.g., 5 or 30 μM) was incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A1, 1A2, 1B1, 2C9, 2D6, 3A4, etc.) or UGT enzymes (e.g., UGT1A1, 1A3, 1A9) in a buffer system (e.g., PBS, pH 7.4).[7][8]

-

Cofactors: The reaction was initiated by adding an appropriate cofactor, such as NADPH for CYP enzymes or UDPGA for UGT enzymes.[8]

-

Incubation: The mixture was incubated at 37°C for a specified time.

-

Reaction Quenching: The reaction was stopped by adding a solvent like acetonitrile.

-

Analysis: The formation of metabolites was monitored and quantified using UPLC-QTOFMS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry).[8]

-

-

Data Analysis: The rate of metabolite formation by each specific enzyme was calculated to determine the relative contribution of each pathway to the overall metabolism.

-

Objective: To characterize the pharmacokinetic profile (absorption, bioavailability, clearance) in a preclinical species.

-

Study Population: Male Sprague-Dawley or Wistar rats.[5][11]

-

Methodology:

-

Dosing: Animals were divided into groups. One group received an intravenous (IV) dose (e.g., via tail vein) to determine clearance and volume of distribution. Another group received an oral dose (e.g., via gavage) to assess absorption and bioavailability.[5]

-

Blood Sampling: Serial blood samples were collected from the tail vein or other appropriate site at multiple time points post-dose.

-

Plasma Preparation: Blood was centrifuged to separate plasma, which was stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of Dolutegravir were determined using a validated LC-MS/MS method.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) were calculated using specialized software (e.g., WinNonlin) with non-compartmental or compartmental models. Bioavailability (F) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).[5]

References

- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The comparative disposition and metabolism of dolutegravir, a potent HIV-1 integrase inhibitor, in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism, excretion, and mass balance of the HIV-1 integrase inhibitor dolutegravir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo Brain Pharmacokinetics of Dolutegravir Sodium-Loaded Nanostructured Lipid Carrier in situ Gel: Comparative Study with an Intravenous Drug Solution | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]

Technical Guide: Enzymatic Inhibition Assays for HIV-1 Inhibitor-70

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition assays relevant to the characterization of "HIV-1 inhibitor-70" (also known as HY-111079; CAS 933452-76-7). This compound is identified as a bifunctional inhibitor targeting both wild-type (WT) and K103N mutant HIV-1 reverse transcriptase (RT). While specific experimental data for "this compound" is not publicly available, this guide details a standard, widely used protocol for assessing the enzymatic activity of HIV-1 reverse transcriptase inhibitors.

Core Concepts in HIV-1 Enzymatic Inhibition

The development of antiretroviral therapies heavily relies on the characterization of inhibitors that target key viral enzymes essential for the HIV-1 replication cycle. The primary enzymatic targets include:

-

Reverse Transcriptase (RT): An enzyme that transcribes the viral RNA genome into DNA, a crucial step for integration into the host genome.

-

Protease (PR): Responsible for cleaving viral polyproteins into functional enzymes and structural proteins.

-

Integrase (IN): Catalyzes the insertion of the viral DNA into the host cell's chromosome.

"this compound" is noted for its activity against reverse transcriptase, including a common drug-resistant mutant (K103N). The following sections will focus on the methodologies to quantify the inhibitory potential of such compounds against HIV-1 RT.

Data Presentation: Quantifying Inhibitory Potency

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Researchers would populate a table similar to the one below with their experimental findings.

| Compound | Target Enzyme | Mutant Strain | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| This compound | HIV-1 Reverse Transcriptase | Wild-Type | Data not available | Data not available | Refer to experimental protocol section | |

| This compound | HIV-1 Reverse Transcriptase | K103N Mutant | Data not available | Data not available | Refer to experimental protocol section | |

| Control Compound | HIV-1 Reverse Transcriptase | Wild-Type | Value | Value | Specify buffer, substrate conc., temp., etc. | Citation |

Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The following is a detailed, representative protocol for a non-radioactive HIV-1 RT inhibition assay using a commercially available kit format. This type of assay is suitable for high-throughput screening and characterization of inhibitors like "this compound."

Principle:

This assay measures the DNA polymerase activity of HIV-1 RT. The enzyme incorporates digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand using a poly(A) template and an oligo(dT) primer. The biotin-labeled DNA product is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS. The intensity of the color is proportional to the RT activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (WT and K103N mutant)

-

"this compound" and control inhibitors (e.g., Nevirapine, Efavirenz)

-

HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with DIG-dUTP and biotin-dUTP, poly(A) x oligo(dT) template/primer, streptavidin-coated microplates, anti-DIG-POD antibody, ABTS substrate, and lysis buffer)

-

Microplate reader capable of measuring absorbance at 405 nm (with a reference wavelength of 490 nm)

-

Standard laboratory equipment (pipettes, incubators, etc.)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of "this compound" and control compounds in the appropriate solvent (e.g., DMSO), followed by further dilution in the reaction buffer to achieve the final desired concentrations.

-

Prepare the reaction mixture containing the template/primer and the dNTP mix in the reaction buffer as per the kit instructions.

-

Dilute the HIV-1 RT enzyme (both WT and K103N) to the working concentration in the appropriate buffer.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the diluted inhibitor (or solvent control) with the HIV-1 RT enzyme.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-